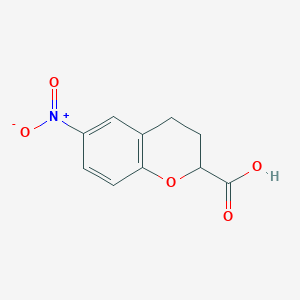
6-Nitrochromane-2-carboxylic acid
描述
6-Nitrochromane-2-carboxylic acid: is an organic compound that belongs to the class of chroman derivatives It features a chroman ring system substituted with a nitro group at the 6-position and a carboxylic acid group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitrochromane-2-carboxylic acid can be achieved through several methods. One common approach involves the nitration of chroman-2-carboxylic acid. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position of the chroman ring. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield and purity of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 6-Nitrochromane-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Esterification: Alcohols with sulfuric acid or other acid catalysts.
Major Products Formed:
Reduction: 6-Aminochroman-2-carboxylic acid.
Substitution: Various substituted chroman-2-carboxylic acid derivatives.
Esterification: Esters of this compound.
科学研究应用
Medicinal Chemistry
6-Nitrochromane-2-carboxylic acid serves as a precursor in the synthesis of bioactive compounds. Its derivatives have shown potential in pharmaceutical applications, particularly as chiral building blocks.
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, studies have demonstrated that certain nitro-substituted chromanes can inhibit bacterial growth, making them candidates for developing new antibiotics .
Anti-inflammatory Properties
Compounds derived from this compound have been investigated for their anti-inflammatory effects. In vitro studies revealed that these compounds can modulate inflammatory pathways, potentially leading to new treatments for conditions like arthritis and colitis .
Organic Synthesis
The compound is also utilized in organic synthesis due to its reactivity and ability to form various derivatives.
Synthesis of Chiral Compounds
This compound can be resolved into its enantiomers using enzymatic methods, which are more environmentally friendly compared to traditional chemical methods. This process is crucial for producing optically pure compounds used in pharmaceuticals .
Building Block for Complex Molecules
The compound acts as a versatile building block in the synthesis of complex organic molecules. Researchers have optimized synthetic routes to produce various chromone derivatives with high yields, enhancing its utility in drug discovery .
Case Studies
Several case studies highlight the practical applications of this compound in research.
作用机制
The mechanism of action of 6-Nitrochromane-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions with target molecules.
相似化合物的比较
6-Fluoro-chroman-2-carboxylic acid: This compound has a fluorine atom instead of a nitro group at the 6-position.
6-Bromochroman-2-carboxylic acid: This compound features a bromine atom at the 6-position and is synthesized using microwave-assisted processes.
Uniqueness: 6-Nitrochromane-2-carboxylic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can participate in redox reactions and form reactive intermediates, making this compound valuable for specific applications in medicinal chemistry and materials science.
属性
分子式 |
C10H9NO5 |
|---|---|
分子量 |
223.18 g/mol |
IUPAC 名称 |
6-nitro-3,4-dihydro-2H-chromene-2-carboxylic acid |
InChI |
InChI=1S/C10H9NO5/c12-10(13)9-3-1-6-5-7(11(14)15)2-4-8(6)16-9/h2,4-5,9H,1,3H2,(H,12,13) |
InChI 键 |
ZFAWSUFYYPNQLP-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=CC(=C2)[N+](=O)[O-])OC1C(=O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














